molecular formula C19H20F3NO4 B11469756 3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Cat. No.: B11469756
M. Wt: 383.4 g/mol
InChI Key: JCYBEKZPTLWCCP-UHFFFAOYSA-N
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Description

3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxybenzyl group, and a tetrahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione typically involves multiple steps, including the formation of the tetrahydroindole core, introduction of the trifluoromethyl group, and attachment of the methoxybenzyl group. Common reagents used in these reactions include trifluoromethylating agents, methoxybenzyl halides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroindole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxybenzyl group may contribute to its biological activity .

Properties

Molecular Formula

C19H20F3NO4

Molecular Weight

383.4 g/mol

IUPAC Name

3-hydroxy-1-[(4-methoxyphenyl)methyl]-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione

InChI

InChI=1S/C19H20F3NO4/c1-17(2)8-13-15(14(24)9-17)18(26,19(20,21)22)16(25)23(13)10-11-4-6-12(27-3)7-5-11/h4-7,26H,8-10H2,1-3H3

InChI Key

JCYBEKZPTLWCCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)OC)(C(F)(F)F)O)C

Origin of Product

United States

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